

Cassin compound molecular formula C₁₈H₃₅NO₂ properties

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Compound of Interest

Compound Name: Cassin

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In-Depth Technical Guide to (-)-Cassine (C₁₈H₃₅NO₂)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-**Cassine**, a piperidine alkaloid with the molecular formula C₁₈H₃₅NO₂, is a natural product of significant interest in the scientific community. Isolated from plants of the Senna (formerly Cassia) genus, this compound has demonstrated a range of promising biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticholinesterase properties. This technical guide provides a comprehensive overview of the physicochemical properties, biological activities, and synthesis of (-)-**Cassine**. Detailed experimental protocols for key biological assays are provided, and the compound's mechanism of action, particularly its modulation of key signaling pathways, is elucidated. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

(-)-**Cassine**, also known by its IUPAC name 12-((2S,5R,6R)-5-hydroxy-6-methylpiperidin-2-yl)dodecan-2-one, is a chiral molecule with a complex stereochemistry that is crucial for its biological activity. Its key physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C18H35NO2	
Molecular Weight	297.48 g/mol	
Melting Point	57-58 °C	
Optical Rotation [α] _D	-0.6° (c=8.0, EtOH)	[1]
Appearance	White solid	
Solubility	Soluble in ethanol, methanol, and other organic solvents.	
¹ H NMR (CDCl ₃ , 400 MHz) δ (ppm)	3.65 (m, 1H), 3.15 (m, 1H), 2.75 (m, 1H), 2.42 (t, J=7.5 Hz, 2H), 2.14 (s, 3H), 1.80-1.20 (m, 22H), 1.10 (d, J=6.2 Hz, 3H)	[1]
¹³ C NMR (CDCl ₃ , 100 MHz) δ (ppm)	209.5, 68.9, 60.2, 58.7, 43.8, 36.4, 33.9, 32.8, 29.9, 29.6, 29.5, 29.4, 26.5, 25.8, 24.0, 21.6, 15.2	[1]
Mass Spectrometry (ESI-MS) m/z	298.2 [M+H] ⁺	[2]

Biological Activities and Mechanism of Action

(-)-**Cassine** exhibits a diverse pharmacological profile, with notable activities in several key areas.

Antimicrobial Activity

(-)-**Cassine** has been shown to possess inhibitory activity against a range of pathogenic microorganisms. The minimum inhibitory concentrations (MICs) against selected bacteria and fungi are presented below.

Microorganism	MIC (mg/mL)	Reference
Staphylococcus aureus	2.5	
Bacillus subtilis	2.5	
Candida albicans	5.0	

Anti-inflammatory and Anti-hyperalgesic Activities

In vivo studies have demonstrated the significant anti-inflammatory and anti-hyperalgesic (pain-relieving) effects of (-)-**Cassine**. In a carrageenan-induced paw edema model in mice, oral administration of (-)-**Cassine** at doses of 3-30 mg/kg significantly reduced inflammation and thermal nociception.[3] Furthermore, it was effective in preventing mechanical hyperalgesia induced by various inflammatory agents, including prostaglandin E2 and pro-inflammatory cytokines.[3]

The mechanism underlying these effects has been elucidated to involve the modulation of key signaling pathways. (-)-**Cassine** interacts with Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPA1, which are critical in pain and inflammation signaling.[3] Moreover, it has been shown to inhibit the phosphorylation of Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[3] This dual action on ion channels and intracellular signaling cascades contributes to its potent anti-inflammatory and analgesic properties.

Anticholinesterase Activity

(-)-**Cassine** and its analogues have been evaluated for their ability to inhibit cholinesterases, enzymes that play a crucial role in the breakdown of the neurotransmitter acetylcholine. While specific IC50 or Ki values for (-)-**Cassine** are not extensively reported in readily available literature, studies on its analogues have shown a preference for inhibiting butyrylcholinesterase (BChE) over acetylcholinesterase (AChE).[2] For example, a synthetic analogue of (-)-**Cassine**, compound 10c, exhibited a Ki of 5.24 μM for BChE inhibition.[2] This activity suggests potential applications in the research of neurodegenerative diseases where cholinergic transmission is impaired.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

- **Preparation of Microbial Inoculum:** Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then used to inoculate a sterile broth, which is incubated to achieve a logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5×10^5 CFU/mL).
- **Preparation of (-)-**Cassine** Dilutions:** A stock solution of (-)-**Cassine** is prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions are then made in a 96-well microtiter plate using the appropriate growth medium.
- **Inoculation and Incubation:** Each well is inoculated with the standardized microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
- **Determination of MIC:** The MIC is defined as the lowest concentration of (-)-**Cassine** that completely inhibits visible growth of the microorganism.

Carrageenan-Induced Paw Edema in Mice

This is a widely used in vivo model to assess the anti-inflammatory activity of compounds.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

- **Animal Acclimatization:** Male Swiss mice are acclimatized to laboratory conditions for at least one week before the experiment.
- **Compound Administration:** (-)-**Cassine** is administered orally (p.o.) at various doses (e.g., 3, 10, 30 mg/kg) one hour before the induction of inflammation. A control group receives the vehicle.
- **Induction of Edema:** A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each mouse.

- **Measurement of Paw Volume:** Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, and 4 hours).
- **Calculation of Inflammation Inhibition:** The percentage of inhibition of edema is calculated for each group relative to the control group.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring cholinesterase activity.^{[9][10]}

- **Reagent Preparation:** Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and a solution of the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE). Prepare a solution of the cholinesterase enzyme.
- **Assay Procedure:** In a 96-well plate, add the phosphate buffer, DTNB solution, and the enzyme solution. Add the inhibitor solution ((-)-**Cassine** at various concentrations). Pre-incubate the mixture for a defined period.
- **Initiation of Reaction:** Initiate the reaction by adding the substrate solution.
- **Measurement:** The absorbance is measured kinetically at 412 nm. The rate of the reaction is proportional to the cholinesterase activity.
- **Calculation of Inhibition:** The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. IC₅₀ values can be determined from the dose-response curve.

Synthesis

The total synthesis of (-)-**Cassine** has been achieved, providing a route to obtain this natural product and its analogues for further biological evaluation.^{[1][11]} A key step in a reported synthesis involves a diastereoselective Pd(II)-catalyzed cyclization to form the piperidine ring.^[1]

Workflow for the Total Synthesis of (-)-**Cassine**:



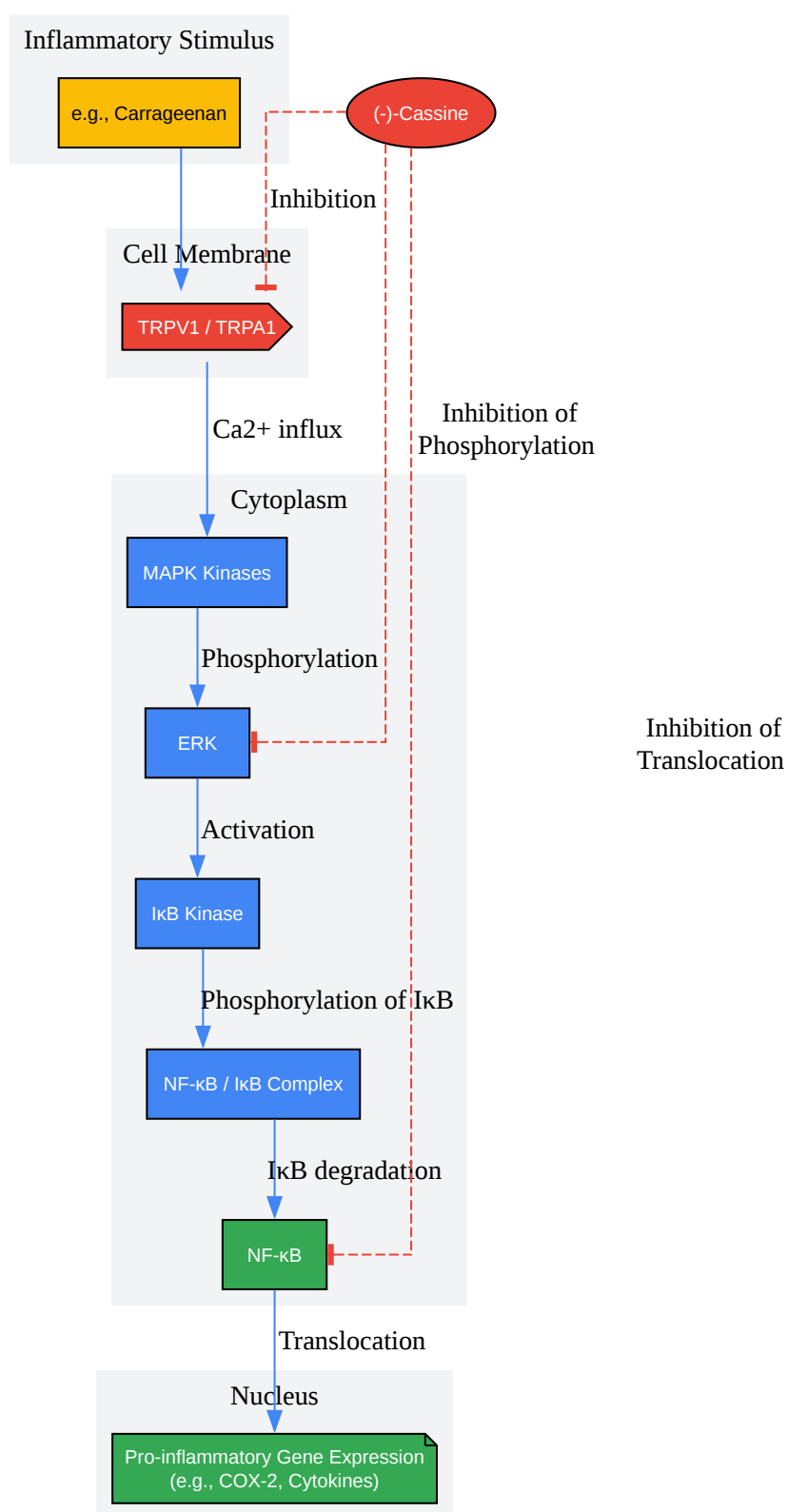
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Caption: A generalized workflow for the total synthesis of (-)-**Cassine**.

Signaling Pathways

The anti-inflammatory and anti-hyperalgesic effects of (-)-**Cassine** are mediated through its interaction with specific signaling pathways. A key mechanism is the inhibition of the MAPK/ERK and NF- κ B pathways.

(-)-**Cassine**'s Modulation of Inflammatory Signaling Pathways:



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Caption: (-)-**Cassine** inhibits inflammatory pathways by targeting TRP channels and key signaling molecules.

Conclusion

(-)-**Cassine** is a compelling natural product with a multifaceted pharmacological profile. Its demonstrated antimicrobial, anti-inflammatory, analgesic, and anticholinesterase activities, coupled with an increasingly understood mechanism of action, position it as a promising lead compound for drug discovery and development. This technical guide provides a foundational resource for researchers to further explore the therapeutic potential of (-)-**Cassine** and its derivatives. Future studies should focus on a more comprehensive evaluation of its antimicrobial spectrum, detailed structure-activity relationship studies, and preclinical evaluation in relevant disease models.

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